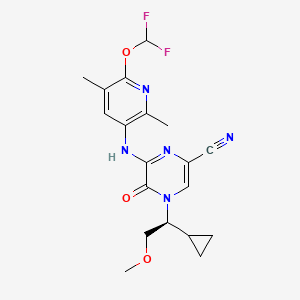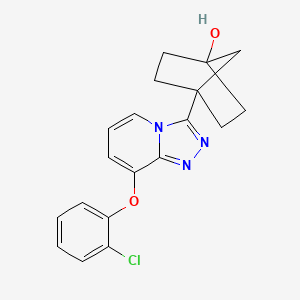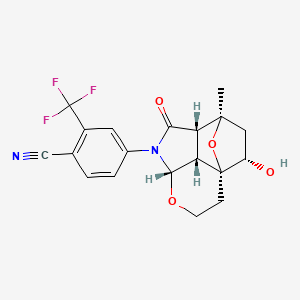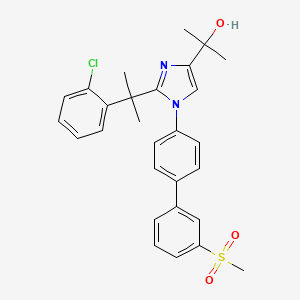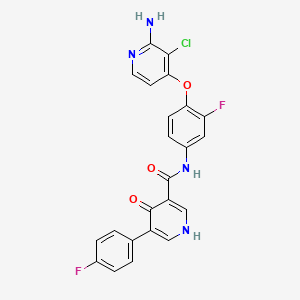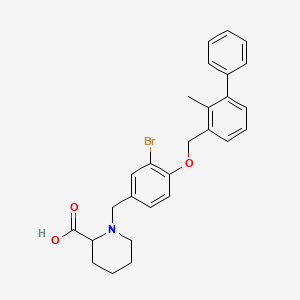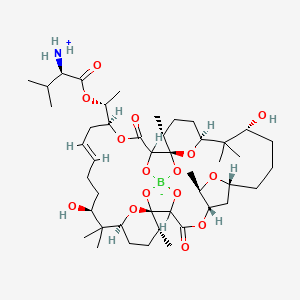
Boromycine
Vue d'ensemble
Description
Boromycin is a bacteriocidal polyether-macrolide antibiotic initially isolated from the bacterium Streptomyces antibioticus. It is notable for being the first natural product found to contain the element boron. Boromycin exhibits potent activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria. It kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell .
Applications De Recherche Scientifique
Boromycin has several scientific research applications:
Chemistry: Boromycin serves as a model compound for studying boron-containing natural products and their synthesis.
Biology: It is used to study the mechanisms of bacterial resistance and the role of boron in biological systems.
Medicine: Boromycin has shown potential as an antibiotic for treating Gram-positive bacterial infections, coccidiosis, and certain protozoal infections. .
Mécanisme D'action
Boromycin, also known as Ivomycin, is a bactericidal polyether-macrolide antibiotic . It was initially isolated from the Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron .
Target of Action
Boromycin primarily targets the cytoplasmic membrane within the cell . It is effective against most Gram-positive bacteria , but is ineffective against Gram-negative bacteria . It is also a potent inhibitor of mycobacterial growth .
Mode of Action
Boromycin kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell . It functions as an ionophore to abolish the potassium ion gradient across the bacterial membrane .
Biochemical Pathways
Boromycin is a specific inhibitor of the futalosine pathway . The futalosine pathway is a non-canonical pathway of menaquinone biosynthesis operating in certain bacteria . Boromycin’s inhibition of this pathway disrupts the normal functioning of these bacteria .
Pharmacokinetics
It is known that boromycin is a complex of boric acid with a tetradentate organic complexing agent .
Result of Action
Boromycin has potent activity against certain viruses, Gram-positive bacteria, and protozoan parasites . It rapidly kills asexual stages of both Plasmodium species at low concentrations . It also has activity against P. falciparum stage V gametocytes .
Analyse Biochimique
Biochemical Properties
Boromycin acts as an ionophore for potassium ions . It interacts with the cytoplasmic membrane of bacteria, leading to the loss of potassium ions from the cell .
Cellular Effects
Boromycin is effective against most Gram-positive bacteria but is ineffective against Gram-negative bacteria . The outer membrane of Gram-negative bacteria appears to block access of Boromycin to the cytoplasmic membrane .
Molecular Mechanism
The mechanism of action of Boromycin involves its role as a potassium ionophore . It affects the membrane potential, reduces the intracellular ATP level, and causes leakage of cytoplasmic protein .
Temporal Effects in Laboratory Settings
Boromycin shows strong bactericidal activity against growing and non-growing drug-tolerant persister bacilli
Méthodes De Préparation
Boromycin is produced by the bacterium Streptomyces antibioticus. The compound is isolated from the fermentation broth of this bacterium. The isolation process involves several steps, including extraction, purification, and crystallization. The synthetic routes for boromycin are complex due to its intricate structure, which includes multiple hydroxyl groups, a macrolide ring, and a boron atom.
Analyse Des Réactions Chimiques
Boromycin undergoes various chemical reactions, including:
Oxidation: Boromycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within boromycin, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions within the boromycin molecule, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Boromycin is unique due to its boron content and its mode of action as an ionophore. Similar compounds include:
Aplasmomycin: Another boron-containing macrodiolide with similar antibacterial properties.
Oleandomycin: A macrolide antibiotic with a similar structure but lacking boron.
Josamycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Boromycin’s uniqueness lies in its boron content and its specific activity against certain bacteria and viruses, which sets it apart from other macrolide antibiotics .
Propriétés
IUPAC Name |
[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFYEMEQCZLJL-XURNZCJASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]123OC4C(=O)O[C@@H](C/C=C/CC[C@@H](C([C@@H]5CC[C@H]([C@@](O1)(O5)C(O2)C(=O)O[C@H]6C[C@@H](CCC[C@H](C([C@@H]7CC[C@H]([C@@]4(O3)O7)C)(C)C)O)O[C@@H]6C)C)(C)C)O)[C@@H](C)OC(=O)[C@@H](C(C)C)[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74BNO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896996 | |
| Record name | Boromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34524-20-4 | |
| Record name | Boromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)
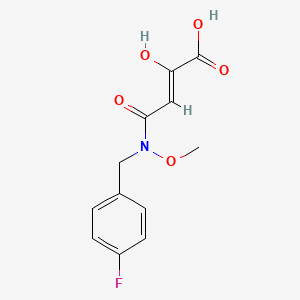
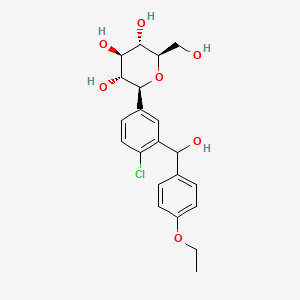
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

